MAO-A Inhibition Potency and Selectivity in Brofaromine vs. Other MAO Inhibitors
7-Bromo-5-methoxybenzofuran is the core scaffold of Brofaromine, a reversible monoamine oxidase A (MAO-A) inhibitor. The quantitative data on Brofaromine's activity directly reflects the value of this specific benzofuran substitution pattern. Brofaromine inhibits MAO-A with an IC50 of 5 nM in rat brain homogenate, demonstrating high potency [1]. Its selectivity for MAO-A over MAO-B is crucial; the IC50 against MAO-B is 1,000 nM in the same assay, yielding a selectivity index of 200-fold [1]. This compares favorably to older, irreversible MAO inhibitors like phenelzine, which lack this selectivity and are associated with greater side effect profiles.
| Evidence Dimension | MAO-A vs. MAO-B Inhibition Potency and Selectivity |
|---|---|
| Target Compound Data | MAO-A IC50 = 5 nM (rat brain homogenate) |
| Comparator Or Baseline | Target Compound MAO-B IC50 = 1,000 nM (rat brain homogenate); Classical MAOIs (e.g., Phenelzine): Non-selective. |
| Quantified Difference | 200-fold selectivity for MAO-A over MAO-B |
| Conditions | In vitro enzyme inhibition assay using rat brain homogenate as the enzyme source. |
Why This Matters
This data confirms the 7-bromo-5-methoxybenzofuran motif in Brofaromine enables a potent and selective MAO-A inhibition profile, a key differentiating factor for applications in neuropsychiatric drug development compared to non-selective agents.
- [1] BindingDB. (2012). BDBM50288969 4-(7-Bromo-5-methoxy-benzofuran-2-yl)-piperidine::Brofaromine::CHEMBL160347. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50288969 View Source
